4-(1H-1,2,4-三唑-1-基)苯甲酸

描述

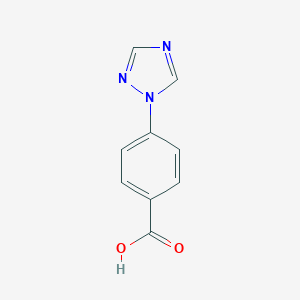

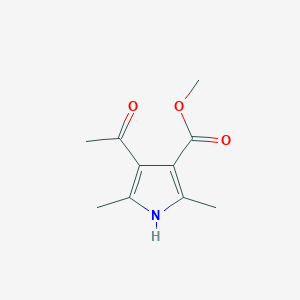

4-(1H-1,2,4-Triazol-1-yl)benzoic acid (4TBA) is a synthetic organic compound that belongs to the class of 1,2,4-triazoles. It is a versatile compound that has a wide range of applications in scientific research, including its use as a reagent in organic synthesis, as a ligand for coordination chemistry, and as a fluorescent dye for imaging and sensing. In addition, 4TBA has demonstrated potential in the development of pharmaceuticals and biotechnological applications.

科学研究应用

抗癌剂

4-(1H-1,2,4-三唑-1-基)苯甲酸: 杂合物已被合成并评估其作为抗癌剂的潜力。 这些化合物对 MCF-7(乳腺癌)和 HCT-116(结肠癌)等癌细胞系表现出有效的抑制活性,其 IC50 值与参考药物阿霉素具有竞争力 . 这些杂合物还表现出选择性毒性,对正常细胞的影响较弱,这在癌症治疗中是一个显著的优势。

抗氧化剂

这些杂合物还使用各种测定方法对其抗氧化性能进行了筛选。 它们表现出与 BHA 和 Trolox 等标准抗氧化剂相当的抗氧化活性。 这表明它们在对抗氧化应激相关疾病方面的潜在用途 .

光催化应用

基于4-(1H-1,2,4-三唑-1-基)苯甲酸的配位聚合物已被发现表现出优异的光催化能力。 它们可以降解亚甲基蓝和甲基紫等染料,这对环境清理和水净化非常有价值 .

生物活性筛选

三唑苯甲酸杂合物除了其抗癌和抗氧化活性外,还进行了生物学评估。 已经探索了它们在抗菌、抗病毒和抗炎活性方面的潜力,使其成为多种治疗应用的候选者 .

化学合成和药物设计

这些杂合物的结构特征使其适合用作设计和开发新型药物的平台。 可以研究它们的合成和构效关系,以优化其对各种治疗用途的生物学特性 .

密度泛函理论 (DFT) 研究

DFT 研究已进行以评估这些化合物的不同抗氧化描述符。 这种理论方法有助于理解其抗氧化特性的机制,并可以指导新型抗氧化剂的设计 .

作用机制

Target of Action

The primary target of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid is the cytochrome P450 (CYP199A4) enzyme . This enzyme is part of the cytochrome P450 superfamily of heme monooxygenases, which are involved in a range of important chemical biotransformations across nature .

Mode of Action

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid binds to CYP199A4 with a 10-fold lower affinity compared to other inhibitors . The compound interacts with, rather than displaces, the ferric aqua ligand . This interaction necessitates changes in the position of the hydrophobic phenylalanine 298 residue .

Biochemical Pathways

It’s known that the compound has a significant impact on the function of the cyp199a4 enzyme, which plays a crucial role in various biochemical transformations .

Result of Action

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid has been found to exhibit potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Compounds 2 and 14 clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis .

Action Environment

安全和危害

While specific safety and hazard information for 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid is not available in the retrieved papers, general safety measures for handling similar compounds include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

未来方向

The results from the study indicate that 1,2,4-triazole benzoic acid hybrids, such as 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid, could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests potential future directions in the field of anticancer drug development.

生化分析

Biochemical Properties

In biochemical reactions, 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid interacts with various enzymes and proteins. It has been found to exhibit potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines

Cellular Effects

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid influences cell function by inhibiting the proliferation of certain cancer cells . It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism, although the specific details of these effects are still being studied.

Molecular Mechanism

The molecular mechanism of action of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

4-(1,2,4-triazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-1-3-8(4-2-7)12-6-10-5-11-12/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMQQGKCPYKKHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353059 | |

| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162848-16-0 | |

| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid differ in its interaction with Cytochrome P450 enzymes compared to imidazole-based inhibitors?

A: Unlike imidazole-based inhibitors that directly coordinate with the ferric iron in the heme center of Cytochrome P450 enzymes, 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid exhibits a different binding mode. Instead of displacing the water molecule coordinating with the iron, it interacts with this water molecule through hydrogen bonding. [] This difference in binding interaction is also reflected in the optical spectrum of the enzyme-inhibitor complex, with 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid inducing a smaller red shift in the Soret band compared to imidazoles. [] Additionally, upon reduction of the heme iron, the triazole-based inhibitor shows a weaker tendency for iron coordination compared to imidazole-based compounds. []

Q2: What structural insights can explain the observed differences in binding between 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid and imidazole-based inhibitors to Cytochrome P450 enzymes?

A: Crystallographic studies of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid bound to CYP199A4 reveal the presence of additional water molecules in the active site compared to the imidazole-bound structure. [] These extra water molecules are accommodated by a shift in the position of the hydrophobic phenylalanine 298 residue. [] This suggests that the triazole moiety, due to its structural difference from imidazole, might induce a distinct active site conformation affecting the binding mode and inhibitor potency.

Q3: Beyond enzyme inhibition, has 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid demonstrated other biological activities?

A: Research has shown that 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid hybrids can exhibit anti-cancer properties. [] Specifically, some derivatives have demonstrated potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values comparable to the reference drug doxorubicin. [] Furthermore, promising compounds displayed reduced cytotoxicity towards normal cells, indicating potential for improved selectivity. []

Q4: How does the structure of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid lend itself to the development of new anti-cancer agents?

A: The core structure of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid offers a versatile scaffold for generating diverse chemical entities. [] By introducing various substituents on the benzene ring or modifying the triazole moiety, researchers can explore a vast chemical space. [] This approach facilitates the development of structure-activity relationships (SAR), guiding the design of more potent and selective anti-cancer agents. Notably, 2D QSAR models have shown good correlation between the structure of these hybrids and their anti-cancer activity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

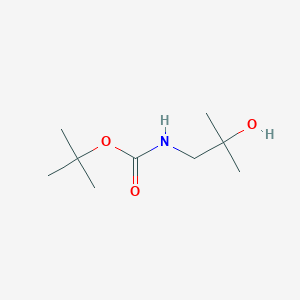

![2-Hydroxy-2-[(2-nitrobenzoyl)amino]acetic acid](/img/structure/B69741.png)

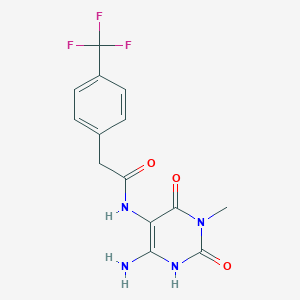

![Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate](/img/structure/B69745.png)